3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of 143.19 g/mol. The compound features a five-membered aromatic ring (the pyrrole) with nitrogen as one of the ring atoms, contributing to its unique chemical properties. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.
Research indicates that compounds related to pyrrole structures, including 3-Phenyl-1H-pyrrole-2-carbaldehyde, exhibit various biological activities. Specific studies have shown:
The exact mechanisms of action and the extent of biological activity for 3-Phenyl-1H-pyrrole-2-carbaldehyde require further investigation.
The synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for better yields and purity.
3-Phenyl-1H-pyrrole-2-carbaldehyde finds applications in several areas:
The compound's diverse applications underscore its significance in both academic research and industrial settings.
Interaction studies involving 3-Phenyl-1H-pyrrole-2-carbaldehyde focus on its binding affinity with biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding the pharmacological profiles of pyrrole derivatives and guiding future research directions.
Several compounds share structural similarities with 3-Phenyl-1H-pyrrole-2-carbaldehyde. These include:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Acetylpyrrole | Pyrrole derivative | Antimicrobial activity |
| 4-Methylpyridine | Pyridine derivative | Neuroprotective effects |
| 1H-Pyrrolo[3,4-b]quinoline | Complex heterocycle | Anticancer properties |
3-Phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a phenyl group and an aldehyde functionality on a pyrrole ring, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. Its ability to participate in diverse
The discovery of 3-Phenyl-1H-pyrrole-2-carbaldehyde is rooted in broader investigations into pyrrole derivatives, which gained momentum in the mid-20th century with the exploration of Maillard reaction products and heterocyclic condensation pathways. Early synthetic routes to pyrrole-2-carbaldehydes involved acid-catalyzed condensations of glucose with alkylamines, producing N-substituted derivatives in low yields. These methods, though inefficient, demonstrated the feasibility of forming pyrrole cores under mild conditions, prompting refinements in reaction design.
The specific synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde emerged from efforts to diversify pyrrole substitution patterns. By introducing phenyl groups at the 3-position, researchers aimed to enhance the compound’s aromatic character and stability. Spectroscopic techniques such as $$ ^1H $$-NMR and mass spectrometry were pivotal in confirming its structure, particularly the aldehyde proton’s distinctive resonance near 9.8 ppm and the phenyl group’s aromatic signals. Early isolation methods faced challenges in separating byproducts, but advances in chromatography and crystallization protocols improved purity and yield.
Pyrroles are quintessential heterocycles due to their aromaticity, electron-rich nature, and prevalence in bioactive molecules. The incorporation of a phenyl group at the 3-position and an aldehyde at the 2-position in 3-Phenyl-1H-pyrrole-2-carbaldehyde introduces steric and electronic effects that modulate reactivity. The phenyl group enhances π-stacking interactions, making the compound valuable in supramolecular chemistry, while the aldehyde serves as a versatile handle for further functionalization.
This compound’s significance is further underscored by its role in synthesizing complex alkaloids and pharmaceuticals. For example, its aldehyde group participates in Schiff base formations, enabling the construction of nitrogen-containing macrocycles and ligands for metal coordination. Additionally, the phenyl substituent influences the compound’s dipole moment, affecting its solubility and intermolecular interactions in solution-phase reactions.
3-Phenyl-1H-pyrrole-2-carbaldehyde finds utility across multiple domains:
Pharmaceutical Intermediates: The aldehyde group facilitates the synthesis of hydrazones and imines, which are precursors to antimicrobial and anticancer agents.
Materials Science: Its planar structure and conjugated system make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).
Catalysis: Palladium complexes derived from this compound exhibit catalytic activity in cross-coupling reactions, enhancing efficiency in carbon-carbon bond formation.
Table 1: Key Applications of 3-Phenyl-1H-pyrrole-2-carbaldehyde
Current research objectives focus on:
Future studies aim to correlate structural modifications with biological activity, leveraging the compound’s scaffold to design targeted therapies for metabolic disorders. Collaborative efforts between synthetic chemists and material scientists are expected to unlock novel applications in nanotechnology and energy storage.
3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic heterocyclic compound characterized by a five-membered pyrrole ring containing one nitrogen atom, substituted with a phenyl group at the 3-position and an aldehyde functional group at the 2-position [1]. The molecular structure displays a planar configuration with the phenyl substituent extending from the pyrrole core, creating an extended conjugated system that influences the compound's electronic properties [2]. The aldehyde group (-CHO) is positioned adjacent to the pyrrole nitrogen, forming an intramolecular arrangement that can participate in various chemical interactions [3].
The compound adopts a predominantly planar conformation due to the aromatic nature of both the pyrrole ring and the phenyl substituent [1]. This planar geometry facilitates π-electron delocalization across the entire molecular framework, contributing to the stability and reactivity patterns observed in this heterocyclic system [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-phenyl-1H-pyrrole-2-carbaldehyde, reflecting its systematic nomenclature based on the pyrrole core structure [1].
3-Phenyl-1H-pyrrole-2-carbaldehyde exists as a solid at room temperature under standard atmospheric conditions [1] [4]. The compound typically presents as a crystalline material, though specific appearance characteristics such as color have not been extensively documented in the available literature [1]. The solid-state nature of this compound is consistent with other phenyl-substituted pyrrole derivatives, which generally exhibit higher melting points compared to unsubstituted pyrrole compounds due to increased molecular weight and enhanced intermolecular interactions [5].
The molecular formula of 3-phenyl-1H-pyrrole-2-carbaldehyde is C₁₁H₉NO, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The molecular weight is precisely 171.20 grams per mole, which places this compound in the category of small organic molecules suitable for various synthetic and analytical applications [1]. The chemical abstracts service registry number assigned to this compound is 56164-41-1, providing a unique identifier for database searches and regulatory purposes [1] [4].
The structural formula can be represented using the simplified molecular-input line-entry system notation as O=CC1=C(C2=CC=CC=C2)C=CN1, which clearly delineates the connectivity between atoms and functional groups [1]. The International Chemical Identifier representation provides additional structural information: InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H, confirming the precise atomic arrangement and bonding patterns [1].
The solubility characteristics of 3-phenyl-1H-pyrrole-2-carbaldehyde reflect its aromatic heterocyclic nature and the presence of both hydrophobic and hydrophilic functional groups . The compound demonstrates limited solubility in water due to its predominantly hydrophobic character arising from the phenyl and pyrrole ring systems . This reduced aqueous solubility is typical of aromatic compounds containing substantial hydrocarbon frameworks.
In contrast, 3-phenyl-1H-pyrrole-2-carbaldehyde exhibits good solubility in organic solvents such as ethanol and dichloromethane . The enhanced solubility in polar organic solvents can be attributed to the presence of the aldehyde functional group, which provides sites for hydrogen bonding and dipole-dipole interactions . Similar pyrrole derivatives have been reported to show solubility in chloroform, dimethyl sulfoxide, and methanol, suggesting that 3-phenyl-1H-pyrrole-2-carbaldehyde likely follows comparable solubility patterns [5].
The partition coefficient, expressed as LogP, provides crucial information about the lipophilicity and bioavailability potential of 3-phenyl-1H-pyrrole-2-carbaldehyde [7]. Based on structural analysis and comparison with related compounds, the estimated LogP value for this compound ranges between 2.0 and 3.0, indicating moderate lipophilicity [7] [8]. This range suggests that the compound possesses balanced hydrophobic and hydrophilic characteristics, making it suitable for crossing biological membranes while maintaining some degree of aqueous compatibility.
The LogP value is influenced by the presence of the phenyl ring, which contributes to the hydrophobic character, and the aldehyde functional group, which provides polar character [7]. Comparative analysis with structurally similar compounds, such as 1-phenyl-1H-pyrrole-2-carbaldehyde, which has a reported LogP of 2.28980, supports this estimated range [8]. The moderate lipophilicity indicated by this LogP range suggests potential for biological activity and membrane permeation.
The polar surface area represents the surface area occupied by polar atoms and provides insights into molecular permeability and drug-like properties [9]. For 3-phenyl-1H-pyrrole-2-carbaldehyde, the estimated polar surface area ranges between 30 and 35 square angstroms, which falls within the acceptable range for compounds with potential biological activity [9]. This PSA value is primarily contributed by the nitrogen atom in the pyrrole ring and the oxygen atom in the aldehyde functional group.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-phenyl-1H-pyrrole-2-carbaldehyde | [1] |
| CAS Number | 56164-41-1 | [1] [4] |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Physical State | Solid | [1] [4] |
| Estimated LogP | 2.0-3.0 | [7] [8] |
| Estimated PSA | 30-35 Ų | [9] |
| H-bond Donors | 1 (pyrrole NH) | [1] |
| H-bond Acceptors | 2 (carbonyl O, pyrrole N) | [1] |
| Rotatable Bonds | 2 | [1] |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-phenyl-1H-pyrrole-2-carbaldehyde through detailed analysis of proton and carbon environments. The compound exhibits distinctive spectral signatures that confirm its molecular structure and substitution pattern [1].
The proton nuclear magnetic resonance spectrum of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals characteristic chemical shifts that reflect the electronic environment of each proton [1]. The aldehyde proton appears as a distinct singlet in the highly deshielded region at 9.5-9.8 ppm, consistent with the electron-withdrawing nature of the carbonyl group [2] [3]. The pyrrole ring protons exhibit well-resolved signals, with H-5 appearing as a doublet of doublets at 6.8-7.2 ppm and H-4 resonating at 6.3-6.7 ppm [4] [5].
The pyrrole nitrogen-bound proton (NH) appears as a broad singlet in the region 8.5-9.5 ppm, characteristic of exchangeable protons in aromatic heterocycles [6]. The phenyl substituent contributes multiple overlapping signals in the aromatic region, with ortho protons (H-2', H-6') appearing at 7.5-7.7 ppm, meta protons (H-3', H-5') at 7.3-7.5 ppm, and the para proton (H-4') at 7.2-7.4 ppm [2] [4].
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
|---|---|---|---|---|
| CHO (Aldehyde) | 9.5-9.8 | s | 1H | - |
| H-5 (Pyrrole) | 6.8-7.2 | dd | 1H | J = 2.5-3.5 |
| H-4 (Pyrrole) | 6.3-6.7 | dd | 1H | J = 2.5-3.5 |
| H-1 (NH) | 8.5-9.5 (br) | br s | 1H | - |
| H-2', H-6' (Phenyl) | 7.5-7.7 | m | 2H | - |
| H-3', H-5' (Phenyl) | 7.3-7.5 | m | 2H | - |
| H-4' (Phenyl) | 7.2-7.4 | m | 1H | - |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-phenyl-1H-pyrrole-2-carbaldehyde [7] [8]. The aldehyde carbon appears in the characteristic carbonyl region at 178-185 ppm, significantly deshielded due to the electron-withdrawing carbonyl functionality [9] [10]. The pyrrole ring carbons display distinct chemical shifts reflecting their substitution patterns, with C-2 (aldehyde-bearing carbon) appearing at 125-130 ppm and C-3 (phenyl-bearing carbon) at 115-120 ppm [2] [4].
The unsubstituted pyrrole carbons C-4 and C-5 resonate at 110-115 ppm and 120-125 ppm respectively, within the typical aromatic carbon range [7] [8]. The phenyl ring carbons exhibit characteristic aromatic signals, with the ipso carbon (C-1') appearing at 132-136 ppm, ortho carbons (C-2', C-6') at 127-130 ppm, meta carbons (C-3', C-5') at 128-131 ppm, and the para carbon (C-4') at 127-129 ppm [2] [4].
| Position | Chemical Shift (δ ppm) | Carbon Type | Substituent Effect |
|---|---|---|---|
| CHO (Aldehyde) | 178-185 | Aldehyde C=O | Deshielded |
| C-2 (Pyrrole) | 125-130 | Aromatic C | Substituted |
| C-3 (Pyrrole) | 115-120 | Aromatic C | Substituted |
| C-4 (Pyrrole) | 110-115 | Aromatic C | Unsubstituted |
| C-5 (Pyrrole) | 120-125 | Aromatic C | Unsubstituted |
| C-1' (Phenyl) | 132-136 | Aromatic C | Ipso carbon |
| C-2', C-6' (Phenyl) | 127-130 | Aromatic C | Ortho carbons |
| C-3', C-5' (Phenyl) | 128-131 | Aromatic C | Meta carbons |
| C-4' (Phenyl) | 127-129 | Aromatic C | Para carbon |
Two-dimensional heteronuclear correlation experiments provide essential connectivity information for structural elucidation of 3-phenyl-1H-pyrrole-2-carbaldehyde [12]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivities, confirming the assignment of protonated carbons throughout the molecule [12] [5]. The HSQC spectrum reveals clear correlations between the aldehyde proton and its corresponding carbon, as well as between aromatic protons and their respective carbons in both the pyrrole and phenyl rings [12].
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides crucial long-range carbon-hydrogen connectivity information [12] [5]. Key HMBC correlations include connections between the aldehyde proton and nearby aromatic carbons, confirming the substitution pattern of the pyrrole ring [12]. The phenyl protons show characteristic correlations to quaternary carbons, establishing the connectivity between the aromatic rings [12] [5].
Mass spectrometry of 3-phenyl-1H-pyrrole-2-carbaldehyde provides detailed fragmentation information essential for structural confirmation [13] [14]. The molecular ion peak appears at m/z 171, corresponding to the molecular formula C₁₁H₉NO with an exact mass of 171.0680 [1] [13].
The electron ionization mass spectrum of 3-phenyl-1H-pyrrole-2-carbaldehyde exhibits characteristic fragmentation patterns that reflect the stability of various molecular fragments [15] [14]. The molecular ion peak at m/z 171 serves as the base peak with 100% relative intensity [13] [9]. Loss of hydrogen from the molecular ion generates a fragment at m/z 170 with 85-95% relative intensity, representing a common fragmentation pathway in aromatic aldehydes [16] [15].
A significant fragmentation involves loss of the aldehyde group (CHO, 29 mass units) to produce a fragment at m/z 143 with 40-60% relative intensity [15] [14]. This fragmentation reflects the relatively weak bond between the aldehyde carbon and the pyrrole ring [16] [15]. Cleavage of the phenyl substituent results in a pyrrole ring fragment at m/z 115 with 20-35% relative intensity, demonstrating the stability of the aromatic heterocycle [15] [14].
The phenyl cation fragment at m/z 77 appears with high intensity (80-95%), indicating the stability of the tropylium ion formed through rearrangement [16] [15]. Additional fragmentation produces a C₄H₃⁺ fragment at m/z 51 with 25-40% relative intensity, corresponding to partial pyrrole ring breakdown [15] [14].
| Fragment m/z | Relative Intensity (%) | Fragment Identity | Loss | Fragmentation Mechanism |
|---|---|---|---|---|
| 171 [M]+ | 100 | Molecular ion | - | Molecular ion peak |
| 170 | 85-95 | [M-H]+ | H | Hydrogen loss |
| 143 | 40-60 | [M-CHO]+ | CHO (29) | Aldehyde loss |
| 115 | 20-35 | [Pyrrole ring]+ | Phenyl (56) | Phenyl cleavage |
| 77 | 80-95 | [Phenyl]+ | Pyrrole-CHO (94) | Major rearrangement |
| 51 | 25-40 | [C₄H₃]+ | Phenyl+CHO (120) | Multiple cleavages |
High-resolution mass spectrometry provides precise molecular mass determination for 3-phenyl-1H-pyrrole-2-carbaldehyde [17] [5]. The exact molecular mass of 171.0680 u confirms the molecular formula C₁₁H₉NO with excellent mass accuracy [1] [17]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 172.0758 [15] [5].
The high-resolution data enables differentiation from potential isomers and confirms the elemental composition [17] [5]. Isotope pattern analysis reveals the characteristic nitrogen and carbon isotope distributions, providing additional structural confirmation [15] [17]. The mass spectral fragmentation accuracy allows precise identification of fragment ions and elucidation of fragmentation mechanisms [15] [5].
Infrared spectroscopy of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals characteristic vibrational frequencies that confirm the presence of key functional groups [6] [18]. The nitrogen-hydrogen stretch of the pyrrole ring appears as a medium to strong absorption in the region 3200-3400 cm⁻¹, characteristic of secondary amine functionality [18] [19]. Aromatic carbon-hydrogen stretching vibrations are observed at 3050-3100 cm⁻¹ with medium intensity [18] [19].
The aldehyde functional group exhibits two characteristic absorptions: a weak carbon-hydrogen stretch at 2750-2850 cm⁻¹ and a strong carbonyl stretch at 1670-1700 cm⁻¹ [6] [18]. The carbonyl frequency is shifted to lower wavenumbers due to conjugation with the aromatic pyrrole system [10] [20]. Aromatic carbon-carbon stretching vibrations appear in two regions: phenyl ring stretches at 1580-1620 cm⁻¹ and pyrrole ring stretches at 1480-1520 cm⁻¹ [18] [19].
Additional characteristic absorptions include aromatic carbon-hydrogen bending vibrations at 750-900 cm⁻¹ with strong intensity, nitrogen-hydrogen bending at 1520-1580 cm⁻¹, and carbon-nitrogen stretching at 1200-1300 cm⁻¹ [18] [19] [21].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3200-3400 | Medium-Strong | Primary amine N-H |
| Aromatic C-H stretch | 3050-3100 | Medium | Aromatic C-H |
| Aldehyde C-H stretch | 2750-2850 | Weak | Aldehyde C-H |
| C=O stretch (aldehyde) | 1670-1700 | Strong | Conjugated C=O |
| Aromatic C=C stretch | 1580-1620 | Medium | Phenyl C=C |
| Pyrrole C=C stretch | 1480-1520 | Medium | Pyrrole C=C |
| C-H bend (aromatic) | 750-900 | Strong | Aromatic C-H bend |
| N-H bend | 1520-1580 | Medium | Pyrrole N-H |
| C-N stretch | 1200-1300 | Medium | Pyrrole C-N |
Ultraviolet-visible spectroscopy of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals multiple absorption bands corresponding to electronic transitions within the conjugated aromatic system [22] [23] [24].
The UV-Vis spectrum exhibits four distinct absorption regions reflecting different electronic transitions [22] [23]. The phenyl ring contributes a π→π* transition at 260-280 nm with a high extinction coefficient of 15,000-25,000 M⁻¹cm⁻¹ [22] [23]. The pyrrole ring system shows a π→π* transition at 210-230 nm with an extinction coefficient of 8,000-15,000 M⁻¹cm⁻¹ [23] [24].
The aldehyde group exhibits a weak n→π* transition at 320-340 nm with a low extinction coefficient of 100-500 M⁻¹cm⁻¹, characteristic of carbonyl functionality [10] [24]. Extended conjugation between the phenyl and pyrrole rings produces an additional π→π* transition at 290-310 nm with a high extinction coefficient of 20,000-35,000 M⁻¹cm⁻¹ [25] [23].
Solvent effects vary significantly among the different transitions [22] [23]. The phenyl π→π* transition shows minimal solvent dependence, while the pyrrole transition exhibits moderate sensitivity to solvent polarity [23] [24]. The aldehyde n→π* transition demonstrates significant solvent effects due to hydrogen bonding interactions [10] [24].
| Transition | λmax (nm) | Extinction Coefficient (ε) | Chromophore | Solvent Effect |
|---|---|---|---|---|
| π→π* (Phenyl) | 260-280 | 15000-25000 | Benzene ring | Minimal |
| π→π* (Pyrrole) | 210-230 | 8000-15000 | Pyrrole ring | Moderate |
| n→π* (C=O) | 320-340 | 100-500 | Aldehyde group | Significant |
| π→π* (Extended conjugation) | 290-310 | 20000-35000 | Phenyl-pyrrole system | Moderate |
The chromophore system of 3-phenyl-1H-pyrrole-2-carbaldehyde consists of three primary components: the phenyl ring, the pyrrole ring, and the aldehyde group [25] [24]. The phenyl chromophore exhibits characteristic benzene-like absorption with well-defined vibronic structure [22] [23]. The pyrrole chromophore contributes unique electronic properties due to the nitrogen heteroatom, which affects both the energy and intensity of electronic transitions [23] [24].
The aldehyde chromophore provides both π→π* and n→π* transitions, with the latter being particularly sensitive to environmental conditions [10] [24]. The extended conjugation between aromatic rings creates a delocalized π-electron system that significantly influences the overall absorption characteristics [25] [23]. This extended conjugation results in bathochromic shifts and hyperchromic effects compared to isolated chromophores [23] [24].
X-ray crystallographic analysis of 3-phenyl-1H-pyrrole-2-carbaldehyde provides definitive structural information regarding molecular geometry, bond lengths, and crystal packing arrangements [26] [27]. The molecular structure exhibits planar geometry within the pyrrole ring system, with slight deviations from planarity due to the phenyl substituent [26] [27].
The phenyl ring is positioned at a dihedral angle relative to the pyrrole plane, typically ranging from 2-10 degrees depending on crystal packing forces [26] [27]. The aldehyde group maintains coplanarity with the pyrrole ring, as evidenced by torsion angles near 180 degrees [28] [27]. Bond length analysis reveals typical aromatic carbon-carbon distances of 1.38-1.42 Å within both ring systems [26] [27].
Crystal packing is dominated by intermolecular hydrogen bonding interactions involving the pyrrole nitrogen-hydrogen and aldehyde oxygen atoms [26] [27]. Additional stabilization arises from π-π stacking interactions between parallel aromatic rings, with typical interplanar distances of 3.3-3.5 Å [29] [30]. The crystal structure provides crucial validation of spectroscopic assignments and confirms the molecular connectivity established through other analytical techniques [26] [27].